

# BOLD-100's effect on the unfolded protein response

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Effects of BOLD-100 on the Unfolded Protein Response

## **Executive Summary**

BOLD-100 (also known as KP1339 and IT-139) is a first-in-class, ruthenium-based small molecule inhibitor currently under clinical investigation for the treatment of various advanced cancers.[1][2] Its mechanism of action is multimodal, with a significant component involving the modulation of the Unfolded Protein Response (UPR).[3][4] This document provides a comprehensive technical overview of the molecular interactions between BOLD-100 and the UPR pathway, consolidating data from preclinical studies. It details the drug's primary mechanism of GRP78 inhibition, the consequent activation of ER stress pathways, and the ultimate induction of apoptosis in cancer cells. This guide includes summaries of quantitative findings, detailed experimental protocols, and visualizations of the core signaling pathways to serve as a resource for the scientific community.

# Introduction to BOLD-100 and the Unfolded Protein Response

Cancer cells exhibit high rates of proliferation and protein synthesis, which often leads to an accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[5] To survive this proteotoxic stress, cancer cells rely on an adaptive signaling network called the Unfolded Protein Response (UPR).[6] The UPR is orchestrated by



the master chaperone GRP78 (Glucose-Regulated Protein 78, also known as HSPA5 or BiP), which maintains ER homeostasis.[6][7]

**BOLD-100** is a novel anticancer agent that exploits this reliance on the UPR.[7] A key mechanism of **BOLD-100** is the selective inhibition of GRP78, which disrupts the UPR and induces a state of irremediable ER stress, ultimately leading to programmed cell death.[3][7] This makes **BOLD-100** a promising therapeutic, particularly in combination with standard-of-care chemotherapies, to overcome drug resistance and improve outcomes in difficult-to-treat cancers.[3]

## Core Mechanism: GRP78 Inhibition and UPR Activation

**BOLD-100**'s primary interaction with the UPR pathway begins with the functional disruption of GRP78.[3][8] Under normal conditions, GRP78 binds to the luminal domains of three ER transmembrane sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. When ER stress occurs, GRP78 preferentially binds to accumulating unfolded proteins, causing its dissociation from these sensors and triggering their activation.[6]

**BOLD-100** appears to selectively prevent the stress-induced upregulation of GRP78 in cancer cells while having a minimal impact on normal cells.[6][7] This suppression of GRP78 function leads to the activation of the UPR's pro-apoptotic arms, turning a typically pro-survival pathway into a death signal for the cancer cell.[7][9]

### **Downstream Signaling Pathways**

The inhibition of GRP78 by **BOLD-100** initiates a cascade of signaling events through the three canonical UPR branches.

• The PERK Pathway: Upon release from GRP78, PERK (Protein kinase R-like endoplasmic reticulum kinase) oligomerizes and autophosphorylates. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein translation. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[9][10] Studies show that **BOLD-100** treatment leads to the upregulation and phosphorylation of PERK and



eIF2 $\alpha$ , and a time- and concentration-dependent increase in CHOP, which is critical for ER stress-mediated apoptosis.[9][10]

- The IRE1α Pathway: Inositol-requiring enzyme 1 alpha (IRE1α) activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated protein degradation (ERAD) and protein folding. In malignant pleural mesothelioma cells, **BOLD-100** treatment resulted in a time-dependent increase in XBP1 mRNA levels.[7]
- The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon GRP78 dissociation, translocates to the Golgi apparatus where it is cleaved. The resulting cytosolic fragment acts as a transcription factor to upregulate ER chaperones and ERAD components.

The culmination of activating these pathways is a state of severe and unresolved ER stress, leading to apoptosis.[7] Evidence suggests this cell death is induced via activation of caspase 8.[11]

### **Quantitative Data Summary**

The following tables summarize the observed effects of **BOLD-100** on key UPR markers and related cellular processes as reported in preclinical studies.

Table 1: Effect of **BOLD-100** on UPR Pathway Components



| Marker                  | Protein / Gene   | Cell Line(s)                                                                 | Observed<br>Effect                                                         | Citation(s)   |
|-------------------------|------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------|---------------|
| UPR Master<br>Regulator | GRP78<br>(HSPA5) | Various cancer<br>cell lines                                                 | Prevents stress-induced upregulation; slight decrease in mRNA after 24h.   | [3][7][9][12] |
| PERK Pathway            | PERK             | Colon Carcinoma                                                              | Upregulated and phosphorylated.                                            | [9][10]       |
|                         | p-elF2α          | Colon Carcinoma                                                              | Phosphorylation increased.                                                 | [9][10]       |
|                         | CHOP (DDIT3)     | Malignant Pleural<br>Mesothelioma,<br>Pancreatic<br>Ductal<br>Adenocarcinoma | Time- and concentration-dependent upregulation at mRNA and protein levels. | [5][7][9]     |
| IRE1α Pathway           | XBP1             | Malignant Pleural<br>Mesothelioma                                            | Time-dependent increase in mRNA levels.                                    | [7]           |

| ER Stress Chaperone | ERO1 $\alpha$  | REN (Mesothelioma) | ~50% increase in expression. |[7] |

Table 2: Cellular Effects of **BOLD-100** Treatment



| Cellular<br>Process        | Key Marker(s)                  | Cell Line(s)                                    | Observed<br>Effect                                       | Citation(s)   |
|----------------------------|--------------------------------|-------------------------------------------------|----------------------------------------------------------|---------------|
| Apoptosis                  | Caspase 8                      | Various<br>sensitive<br>cancer lines            | Activated,<br>leading to cell<br>death.                  | [7][11]       |
| Reactive Oxygen<br>Species | Cellular ROS<br>levels         | Breast Cancer, Pancreatic Ductal Adenocarcinoma | ROS production is induced.                               | [5][7][8][12] |
| Calcium<br>Homeostasis     | Intracellular Ca <sup>2+</sup> | Malignant Pleural<br>Mesothelioma               | Increased<br>release of Ca <sup>2+</sup><br>from the ER. | [7]           |
| DNA Damage                 | у-H2AX (Ser139)                | Breast Cancer                                   | Phosphorylation increased, indicating DNA damage.        | [12][13]      |

| ER Morphology | ER Structure | General Cancer Cells | Swelling of the endoplasmic reticulum observed via TEM. |[14] |

### **Experimental Protocols**

The following are generalized methodologies for key experiments cited in the literature for assessing the impact of **BOLD-100** on the UPR.

#### **Cell Culture and Drug Treatment**

- Cell Lines: Malignant Pleural Mesothelioma (REN), Breast Cancer (MCF7), or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- Treatment: Cells are seeded to achieve 70-80% confluency. BOLD-100 is dissolved in an appropriate vehicle (e.g., sterile water or PBS). Cells are treated with varying concentrations



of **BOLD-100** (e.g., 1  $\mu$ M to 100  $\mu$ M) for specified time points (e.g., 1, 6, 24, 48 hours) to assess dose- and time-dependent effects. Control cells are treated with the vehicle alone.

#### **Western Blotting for UPR Protein Expression**

- Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Total protein concentration is determined using a BCA protein assay.
- Electrophoresis: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-PAGE on polyacrylamide gels.
- Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
- Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against UPR targets (e.g., GRP78, CHOP, p-PERK, XBP1s, β-actin).
- Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### Quantitative Real-Time PCR (qPCR) for Gene Expression

- RNA Extraction: Total RNA is extracted from treated and control cells using an RNA isolation kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
- cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 μg) using a reverse transcription kit.
- qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes (e.g., HSPA5, DDIT3, XBP1). A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
- Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

#### **Measurement of Reactive Oxygen Species (ROS)**



- Staining: Treated cells are incubated with a fluorescent probe, such as 2',7'dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation
  by ROS.
- Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader to quantify the intracellular ROS levels.

### **Visualizations: Signaling Pathways and Workflows**

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures discussed.



#### Click to download full resolution via product page

Caption: **BOLD-100** inhibits GRP78, leading to activation of the three UPR arms and CHOP-mediated apoptosis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BOLD-100 Phase 2 Success in Advanced mCRC at ASCO GI 2024 [synapse.patsnap.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. bold-therapeutics.com [bold-therapeutics.com]

#### Foundational & Exploratory





- 4. bold-therapeutics.com [bold-therapeutics.com]
- 5. Therapeutic potential of BOLD-100, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gastoncapital.com [gastoncapital.com]
- 9. Molecular mode of action of NKP-1339 a clinically investigated ruthenium-based drug involves ER- and ROS-related effects in colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor BOLD-100 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor BOLD-100 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction with Ribosomal Proteins Accompanies Stress Induction of the Anticancer Metallodrug BOLD-100/KP1339 in the Endoplasmic Reticulum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BOLD-100's effect on the unfolded protein response].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13650537#bold-100-s-effect-on-the-unfolded-protein-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com